3,3'-没食子酰原花青素 B2

描述

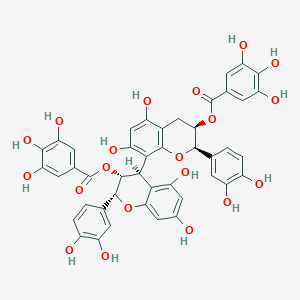

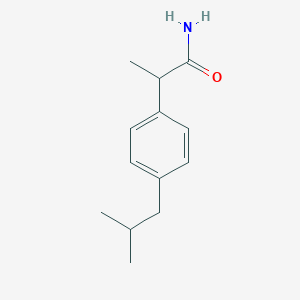

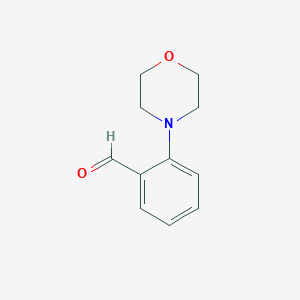

3,3’-Digalloylprocyanidin B2 is a flavonoid oligomer . It is a natural product found in Camellia sinensis, Rhodiola semenovii, and other organisms . It is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines .

Synthesis Analysis

The 3,3’’-di-O-galloyl ester of procyanidin B2 (B2G2) is a component of grape seed extract . Its hepatic metabolism was examined in vitro and compared to B2 and the corresponding monomers, epicatechin (EC), and 3-O-galloyl-epicatechin (ECG) .Molecular Structure Analysis

The molecular formula of 3,3’-Digalloylprocyanidin B2 is C44H34O20 . The molecular weight is 882.7 g/mol .Chemical Reactions Analysis

Glucuronides and methyl ethers of B2 and B2G2 were formed in small amounts . In contrast, EC and ECG were largely or completely converted to glucuronides, sulfates, and methyl ethers under the same incubation conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Digalloylprocyanidin B2 include its molecular formula (C44H34O20) and molecular weight (882.7 g/mol) .科学研究应用

抗病毒特性

3,3'-没食子酰原花青素 B2 已证明具有显着的抗病毒特性。佐等人(2007 年)将其鉴定为红景天中针对丙型肝炎病毒 NS3 丝氨酸蛋白酶最有效的化合物之一,表明其作为抗 HCV 剂的候选者的潜力 (佐,李,陈,& 徐,2007)。

抑制脂肪细胞分化

王等人(2021 年)的研究表明,3,3'-没食子酰原花青素 B2 通过破坏脂筏结构和下调关键的脂肪生成因子来抑制 3T3-L1 前脂肪细胞的分化。这突出了其在控制肥胖相关过程中的潜力 (王,当,朱,& 李,2021)。

抗癌活性

阿加瓦尔等人(2007 年)发现从葡萄籽提取物中分离出的 3,3'-没食子酰原花青素 B2 诱导人前列腺癌细胞的生长抑制和凋亡死亡。这表明其作为针对前列腺癌的新型生物活性剂的潜力 (阿加瓦尔,维卢里,考尔,周,汤普森,& 阿加瓦尔,2007)。

代谢效应

苏等人(2018 年)报道,3,3'-没食子酰原花青素 B2 改善了游离脂肪酸诱导的肝脏脂肪变性。它是通过调节 TFEB 介导的溶酶体途径和氧化还原状态起作用的,表明其在非酒精性脂肪性肝病中的治疗潜力 (苏,李,胡,谢,柯,郑,& 陈,2018)。

分子机制

希尔皮等人(2015 年)将 3,3'-没食子酰原花青素 B2 确定为 DNA 甲基转移酶 (DNMT) 的有效抑制剂。这突出了其在表观遗传修饰中的作用以及在癌症中治疗干预的潜力 (希尔皮,帕尔宾,森古普塔,卡尔,德布,拉特,普拉丹,拉克希特,& 帕特拉,2015)。

未来方向

属性

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLUHRSHFRODPS-RIQPQZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000836 | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Digalloylprocyanidin B2 | |

CAS RN |

79907-44-1 | |

| Record name | Procyanidin B2 3,3′-di-O-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79907-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B2 3,3'-di-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079907441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Digalloylprocyanidin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)